molecular formula C10H8N2O2 B3358185 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-35-3

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3358185
CAS No.: 77671-35-3
M. Wt: 188.18 g/mol
InChI Key: OZURVBJPWKHWFG-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif in the development of novel therapeutic agents. Compounds based on the imidazolone and benzoyl scaffold have demonstrated potent biological activities in scientific studies. Research indicates that structural analogs, specifically 2-aryl-4-benzoyl-imidazoles (ABI), are potent inhibitors of tubulin polymerization . These compounds interact with the colchicine binding site on tubulin, disrupting microtubule formation and exhibiting robust antiproliferative activity against a range of cancer cell lines, including melanoma and prostate cancer . This mechanism positions such compounds as valuable tools for investigating new oncological pathways and overcoming multidrug resistance in cancer therapy . Furthermore, the closely related compound Enoximone (4-Methyl-5-[4-(methylthio)benzoyl]-1,3-dihydro-2H-imidazol-2-one) is a well-known selective inhibitor of Phosphodiesterase-III (PDE-III) . This activity imparts positive inotropic and vasodilatory properties, making PDE3 inhibitors a subject of study for treating conditions like heart failure and, more recently, as a potential therapeutic strategy for viral infections such as influenza and coronaviruses by modulating lung function and reducing inflammation . The benzoyl-imidazolone core structure is therefore a versatile pharmacophore with demonstrated research value in both oncology and cardiovascular disease. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzoyl-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9(7-4-2-1-3-5-7)8-6-11-10(14)12-8/h1-6H,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZURVBJPWKHWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574433
Record name 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77671-35-3
Record name 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of amido-nitriles. One common method is the reaction of benzoyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions usually involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzoyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Method References
4-Benzoyl-1,3-dihydro-2H-imidazol-2-one Benzoyl (C₆H₅CO-) at C4 C₁₀H₈N₂O₂ 188.18 (calculated) Under investigation Not specified in evidence N/A
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one 2-Nitrobenzoyl at C4 C₁₀H₇N₃O₄ 233.18 Industrial applications Multi-component reaction
4-Ethyl-1,3-dihydro-2H-imidazol-2-one Ethyl (-CH₂CH₃) at C4 C₅H₈N₂O 112.13 Cardiotonic agent (prodrug parent) Acylation of parent imidazolone
5-Phenyl-1,3-dihydro-2H-imidazol-2-one Phenyl (-C₆H₅) at C5 C₉H₈N₂O 160.17 Anticonvulsant (e.g., compound 6d) Microwave-assisted synthesis

Bioavailability and Prodrug Design

  • 4-Ethyl-1,3-dihydro-2H-imidazol-2-one (1) : Exhibits low oral bioavailability (<20% in rats/dogs) due to poor solubility. Prodrug derivatives (e.g., N-acyl analogues like 4b) increase partition coefficients (logP from 0.5 to 2.8) and stability (t₁/₂ = 38 min in canine plasma), boosting bioavailability to >75% .

Pharmacological Activity

  • Anticonvulsant Activity : 5-Phenyl-substituted derivatives (e.g., 6d) show potency exceeding phenacemide, a benchmark anticonvulsant . The benzoyl analogue’s larger aromatic system may modulate CNS penetration or target binding.
  • Cardiotonic Effects: 4-Ethyl derivatives act as selective inotropic agents, while benzoyl-substituted compounds remain uncharacterized in this context .

Physicochemical Properties

Table 2: Substituent Effects on Properties

Substituent Electron Effects Solubility (Predicted) Stability
Benzoyl (C₆H₅CO-) Electron-withdrawing Low (logP ~2.5) Moderate (sensitive to hydrolysis)
2-Nitrobenzoyl Strongly withdrawing Very low (logP ~3.0) Low (nitro group may degrade)
Ethyl (-CH₂CH₃) Electron-donating Moderate (logP ~0.5) High
  • Nitrobenzoyl vs. Benzoyl : The nitro group in 4-(2-nitrobenzoyl)-imidazolone increases molecular weight and lipophilicity but may reduce stability due to nitro group reactivity .
  • Ethyl vs. Aromatic Groups : Ethyl substituents improve aqueous solubility but lack the aromatic interactions critical for target binding .

Q & A

Basic: What are the optimal synthetic routes for 4-Benzoyl-1,3-dihydro-2H-imidazol-2-one?

Answer:
The synthesis of imidazolone derivatives typically involves multi-step protocols. For example, benzimidazole precursors can be functionalized via nucleophilic substitution or condensation reactions. A common approach includes:

Core Formation : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., urea or thiourea) under acidic conditions to form the imidazolone ring.

Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or using benzoyl chloride in the presence of a base (e.g., KOH) .

Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product.
Key parameters include temperature control (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., CuSO₄ for click chemistry in triazole formation) .

Advanced: How does the benzoyl substituent influence the electronic properties of the imidazolone ring in catalytic applications?

Answer:
The electron-withdrawing benzoyl group enhances the electrophilicity of the imidazolone ring, facilitating nucleophilic attack in cross-coupling reactions. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal:

  • Reduced electron density at the C4 position, increasing reactivity toward aryl halides.
  • Stabilization of transition states in Suzuki-Miyaura couplings due to resonance effects .
    Experimental validation using NMR and X-ray crystallography confirms altered charge distribution, correlating with enhanced catalytic efficiency in C–N bond formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Structural confirmation relies on:

¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).

IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 239.0822 for C₁₃H₁₀N₂O₂) .

X-ray Diffraction : Resolve crystal packing and confirm dihedral angles between benzoyl and imidazolone moieties .

Advanced: What mechanistic insights explain the regioselectivity challenges in functionalizing the imidazolone ring?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-deficient C4 favors electrophilic substitution, while steric hindrance from the benzoyl group directs reactivity to C5.
  • Catalytic Systems : Pd(II)/Cu(I) bimetallic systems enhance C–H activation at specific positions. For example, using Pd(OAc)₂ with PPh₃ ligands improves yields in Buchwald-Hartwig aminations .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions . Kinetic studies via HPLC-MS are recommended to track regioselective pathways .

Basic: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .

QSAR Modeling : Correlate substituent effects (e.g., logP, molar refractivity) with IC₅₀ values using partial least squares regression .

DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .

Advanced: What role do imidazolone derivatives play in modulating enzyme inhibition kinetics?

Answer:
Imidazolones act as non-competitive inhibitors by:

  • Active Site Binding : The benzoyl group forms π-π interactions with aromatic residues (e.g., His41 in SARS-CoV-2 Mpro), confirmed by crystallographic data (PDB: 7L0D) .
  • Allosteric Modulation : Derivatives with bulky substituents (e.g., 4-methoxyphenyl) induce conformational changes, reducing catalytic turnover.
    Kinetic assays (e.g., stopped-flow fluorimetry) reveal inhibition constants (Kᵢ) in the nanomolar range, supporting their use in enzyme targeting .

Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

  • Acidic Conditions (pH < 3) : Protonation of the imidazolone nitrogen leads to ring-opening.
  • Neutral/Basic Conditions (pH 7–12) : Stable due to resonance stabilization of the carbonyl group.
    Accelerated stability testing (40°C/75% RH) over 14 days, monitored via HPLC, shows <5% degradation at pH 7.4 .

Advanced: How can photophysical properties of imidazolone derivatives be exploited in material science?

Answer:

  • Fluorescence Quenching : The benzoyl group enhances intersystem crossing, making derivatives useful as triplet sensitizers in OLEDs.
  • Solvatochromism : Emission shifts (Δλ ~50 nm) in polar solvents enable applications as polarity probes .
    Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes (~2–5 ns), critical for designing optoelectronic materials .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove hydrophilic byproducts.
  • Column Chromatography : Silica gel (230–400 mesh) with eluents like CH₂Cl₂:MeOH (95:5) .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity, confirmed by melting point analysis .

Advanced: What are the challenges in scaling up imidazolone synthesis for industrial research?

Answer:
Key challenges include:

  • Exothermic Reactions : Mitigate using controlled addition of reagents (e.g., dropwise benzoyl chloride addition).
  • Catalyst Recovery : Immobilized catalysts (e.g., Pd on Al₂O₃) reduce costs but require optimization for leaching resistance .
  • Waste Management : Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize environmental impact . Pilot studies using flow chemistry demonstrate 80% yield improvements compared to batch processes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzoyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
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4-Benzoyl-1,3-dihydro-2H-imidazol-2-one

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